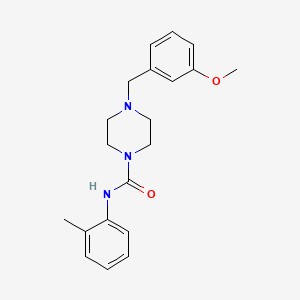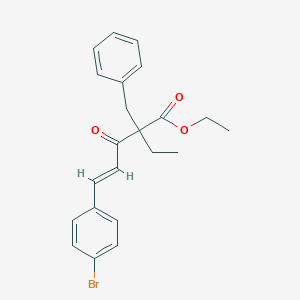![molecular formula C16H20N4O2 B5291524 3-(acetylamino)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5291524.png)
3-(acetylamino)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(acetylamino)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]benzamide is a synthetic compound that has gained significant attention in the field of scientific research. It is commonly referred to as AMPB and is a derivative of benzamide. This compound has been studied for its potential therapeutic effects and has been found to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of AMPB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
AMPB has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of certain proteins involved in cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using AMPB in lab experiments include its potential therapeutic effects and its ability to inhibit the activity of certain enzymes and proteins. However, the limitations of using AMPB in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of AMPB. One potential direction is the development of new therapeutic applications for AMPB, such as the treatment of other inflammatory diseases or the development of new cancer therapies. Another potential direction is the further study of the mechanism of action of AMPB, which could lead to the development of new drugs that target similar pathways in the body. Additionally, further research is needed to fully understand the potential side effects of AMPB and its safety profile.
Synthesemethoden
The synthesis of 3-(acetylamino)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]benzamide involves the reaction of N-methyl-3-(1H-pyrazol-1-yl)propan-1-amine with acetic anhydride to form N-acetyl-N-methyl-3-(1H-pyrazol-1-yl)propan-1-amine. This intermediate is then reacted with 4-aminobenzoyl chloride to produce 3-(acetylamino)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]benzamide.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic effects of AMPB have been studied in various scientific research applications. It has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. AMPB has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
3-acetamido-N-methyl-N-(3-pyrazol-1-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-13(21)18-15-7-3-6-14(12-15)16(22)19(2)9-5-11-20-10-4-8-17-20/h3-4,6-8,10,12H,5,9,11H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFRIJVJBWCFIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C(=O)N(C)CCCN2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5291448.png)
![N-(2-fluorophenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5291450.png)
![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}azepane](/img/structure/B5291461.png)
![methyl 4-chloro-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5291467.png)
![2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5291474.png)
![N~2~-acetyl-N~1~-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-D-alaninamide](/img/structure/B5291480.png)

![2-fluoro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B5291489.png)


![[2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid](/img/structure/B5291506.png)


